molecular formula C16H12FN3O B4389677 N-(2-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide CAS No. 956203-25-1

N-(2-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide

Cat. No. B4389677
CAS RN: 956203-25-1
M. Wt: 281.28 g/mol
InChI Key: ULLBBLSLOCYJND-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FLAP inhibitor and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.

Mechanism of Action

N-(2-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide works by inhibiting the activity of FLAP, which is an enzyme that plays a key role in the production of leukotrienes. By inhibiting FLAP, the production of leukotrienes is reduced, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of leukotrienes, which are inflammatory mediators. It also has anti-inflammatory effects and has been shown to reduce the severity of asthma, rheumatoid arthritis, and psoriasis in animal models.

Advantages and Limitations for Lab Experiments

N-(2-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has several advantages for laboratory experiments. It is a potent and selective FLAP inhibitor, which makes it an ideal tool for studying the role of leukotrienes in inflammatory diseases. However, it also has some limitations, such as its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for the study of N-(2-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide. One area of interest is the development of more potent and selective FLAP inhibitors for the treatment of inflammatory diseases. Another area of interest is the study of the role of leukotrienes in other diseases, such as cancer and cardiovascular disease. Additionally, the development of new synthetic methods for the production of N-(2-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide could lead to more efficient and cost-effective production of this compound.

Scientific Research Applications

N-(2-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a FLAP inhibitor in the treatment of inflammatory diseases such as asthma, rheumatoid arthritis, and psoriasis. FLAP inhibitors have been shown to reduce the production of leukotrienes, which are inflammatory mediators that play a key role in these diseases.

properties

IUPAC Name

N-(2-fluorophenyl)-4-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O/c17-14-4-1-2-5-15(14)19-16(21)12-6-8-13(9-7-12)20-11-3-10-18-20/h1-11H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLBBLSLOCYJND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)N3C=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801242154
Record name N-(2-Fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801242154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

956203-25-1
Record name N-(2-Fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956203-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801242154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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